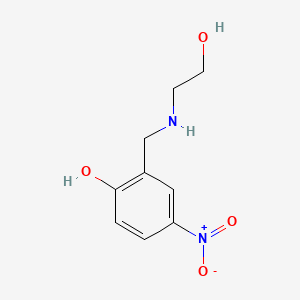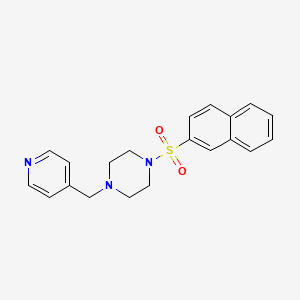
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Benzothiazole Ring: Starting from an appropriate aniline derivative, the benzothiazole ring can be formed through a cyclization reaction with sulfur and an oxidizing agent.
Amide Bond Formation: The benzothiazole derivative can then be reacted with a benzoyl chloride derivative to form the amide bond.
Introduction of the Pyrrolidinone Group:
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzothiazole ring or the pyrrolidinone group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinone moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the benzamide or benzothiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be investigated for its potential as a pharmaceutical agent. Benzamide derivatives are known for their activity against various biological targets, including enzymes and receptors.
Medicine
In medicine, compounds similar to this compound are studied for their therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers or dyes, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide would depend on its specific biological target. Generally, benzamide derivatives can interact with proteins, enzymes, or receptors, modulating their activity. This interaction often involves binding to the active site or allosteric sites, leading to changes in the protein’s conformation and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(6-methyl-1,3-benzothiazol-2-yl)benzamide: Lacks the pyrrolidinone group but shares the benzamide and benzothiazole moieties.
3-(2,5-dioxopyrrolidin-1-yl)benzamide: Contains the pyrrolidinone and benzamide groups but lacks the benzothiazole ring.
N-(6-methyl-1,3-benzothiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide: A closely related compound with slight structural variations.
Uniqueness
The uniqueness of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs
Propriétés
Formule moléculaire |
C19H15N3O3S |
|---|---|
Poids moléculaire |
365.4 g/mol |
Nom IUPAC |
3-(2,5-dioxopyrrolidin-1-yl)-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H15N3O3S/c1-11-5-6-14-15(9-11)26-19(20-14)21-18(25)12-3-2-4-13(10-12)22-16(23)7-8-17(22)24/h2-6,9-10H,7-8H2,1H3,(H,20,21,25) |
Clé InChI |
VZWOTDODTSKWGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-({[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B10878630.png)
![7-benzyl-8,9-dimethyl-2-(phenoxymethyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10878632.png)

![1-(Cyclohex-3-en-1-ylmethyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10878640.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl acenaphtho[1,2-b]quinoxaline-9-carboxylate](/img/structure/B10878646.png)

![2-{[5-(2-chlorobenzyl)-4-hydroxy-6-methylpyrimidin-2-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B10878654.png)
![N-[[(4-propoxybenzoyl)amino]carbamothioyl]thiophene-2-carboxamide](/img/structure/B10878658.png)
![2-[4-(4-Chloro-2-nitrophenoxy)phenyl]-2-oxoethyl 3-hydroxynaphthalene-2-carboxylate](/img/structure/B10878660.png)
![3-{[(Pyridin-4-ylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B10878661.png)
![3-[2-(2,4-Dihydroxyphenyl)-2-oxoethyl]-6,7-dimethoxy-1(3H)-isobenzofuranone](/img/structure/B10878665.png)
![Methyl 7-(3-methoxyphenyl)-6-(phenylcarbonyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B10878678.png)
